molecular formula C12H15N3OS2 B1438971 2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 1144461-80-2

2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B1438971
CAS RN: 1144461-80-2
M. Wt: 281.4 g/mol
InChI Key: BNYMMPYECXDWJI-UHFFFAOYSA-N
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Description

2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H15N3OS2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Techniques

The compound "2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one" and its derivatives have been synthesized using various methods, emphasizing the versatility of these compounds in chemical synthesis. For instance, Liu, Zhong, and Ding (2008) detailed a base catalytic reaction approach for synthesizing 3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones. Similarly, the work by Hassan (2006) discussed the synthesis of derivatives containing the cyclohepta4′,5′thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4,5]-tetrazin-6-one system, showcasing the compound's adaptability in forming complex heterocyclic structures (Liu, M., Zhong, Y., & Ding, M., 2008) (Hassan, N. A., 2006).

S-methylation and Derivative Formation

Dave, Shah, and Shah (1997) focused on the synthesis and S-methylation of 2-thioxopyrido[3′,2′:4,5]thieno[3,2-H]pyrimdin-4(3H-ones, revealing the chemical reactivity and potential for derivative formation. The study presents a comparative analysis under solid-liquid phase transfer conditions to obtain 2-methylthiopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones (Dave, C. G., Shah, A. B., & Shah, H. C., 1997).

Pharmacological and Biological Applications

Neurotropic and Anticonvulsant Activities

Research by Paronikyan et al. (2016) and Sirakanyan et al. (2016) explored the neurotropic and anticonvulsant activities of amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. The studies demonstrate the compound's potential in contributing to neurological and convulsive disorder treatments, underlining its significance in medicinal chemistry (Paronikyan, E. et al., 2016) (Sirakanyan, S. et al., 2016).

Antimicrobial and Antiproliferative Properties

Gaber, Bagley, and Sherif (2010) investigated the antimicrobial effects of new derivatives of thieno[2,3- d ]pyrimidin-4-one, highlighting the compound's potential in fighting against pathogenic bacteria and fungi. Moreover, Atapour-Mashhad et al. (2017) evaluated the antiproliferative activity of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives on cancer cell lines, indicating its potential application in cancer therapeutics (Gaber, H., Bagley, M., & Sherif, S., 2010) (Atapour-Mashhad, H. et al., 2017).

Mechanism of Action

properties

IUPAC Name

10-(2-aminoethylsulfanylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c13-4-5-17-6-9-14-11(16)10-7-2-1-3-8(7)18-12(10)15-9/h1-6,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYMMPYECXDWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

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